Diethylaminoethylaniline dihydrochloride

Description

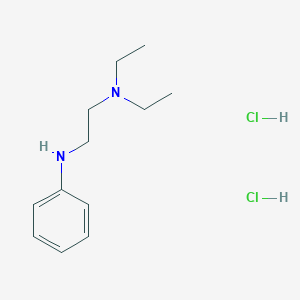

Diethylaminoethylaniline dihydrochloride, a tertiary amine derivative, is a hydrochloride salt characterized by an aniline backbone substituted with a diethylaminoethyl group. This compound has a molecular formula of C₁₀H₁₈Cl₂N₂, a molecular weight of 237.17 g/mol, and features a dimethylaniline core with an ethylamine side chain and two hydrochloride moieties . Such compounds are typically utilized in pharmaceutical synthesis, biochemical research, or as intermediates in organic reactions.

Properties

Molecular Formula |

C12H22Cl2N2 |

|---|---|

Molecular Weight |

265.22 g/mol |

IUPAC Name |

N',N'-diethyl-N-phenylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12;;/h5-9,13H,3-4,10-11H2,1-2H3;2*1H |

InChI Key |

BAVMTSYATQUKTC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC=C1.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Diethylamino)ethyl Chloride Hydrochloride

- Structure: A quaternary ammonium compound with a diethylamino group attached to an ethyl chloride backbone.

- Molecular Weight : 182.12 g/mol (C₆H₁₅Cl₂N).

- Applications: Used as a pharmaceutical intermediate, notably in synthesizing antihistamines and local anesthetics .

- Key Difference: Lacks the aromatic aniline ring present in diethylaminoethylaniline dihydrochloride, making it more reactive in alkylation reactions.

Diphenhydramine Hydrochloride

- Structure: Ethanolamine derivative with a diphenylmethoxy group and dimethylaminoethyl chain (C₁₇H₂₁NO·HCl).

- Molecular Weight : 291.82 g/mol.

- Applications : Widely used as an antihistamine (e.g., Benadryl).

- Key Difference : Incorporates a diphenylmethoxy group, enhancing its lipophilicity and blood-brain barrier penetration compared to simpler aniline derivatives .

Ethylenediamine Dihydrochloride

- Structure : Linear diamine with two hydrochloride groups (C₂H₁₀Cl₂N₂).

- Molecular Weight : 158.07 g/mol.

- Applications : Laboratory reagent for buffer preparation and metal chelation.

- Key Difference: Lacks aromaticity and tertiary amine functionality, limiting its use in drug synthesis compared to diethylaminoethylaniline derivatives .

Dimethylamine Hydrochloride

- Structure : Simple secondary amine hydrochloride (C₂H₈ClN).

- Molecular Weight : 81.55 g/mol.

- Applications : Precursor in agrochemicals and surfactants.

- Key Difference : Smaller molecular size and absence of aromatic or complex alkyl groups reduce its utility in targeted pharmacological applications .

Data Table: Comparative Analysis

*Inferred from structural analogs.

Research Findings and Functional Insights

- Reactivity: Diethylaminoethylaniline derivatives exhibit enhanced nucleophilicity due to the tertiary amine and aromatic ring, enabling participation in coupling reactions (e.g., amidation, sulfonation) .

- Pharmacological Potential: Compounds like diphenhydramine highlight the importance of aromaticity and alkylamine chains in CNS penetration, a trait less pronounced in simpler hydrochlorides like ethylenediamine dihydrochloride .

- Stability : The dihydrochloride form improves water solubility and stability under acidic conditions, critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.